4-Amino-3-iodobenzoic Acid: A Comprehensive Technical Guide
4-Amino-3-iodobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 4-Amino-3-iodobenzoic acid, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical research. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and data visualizations to facilitate its use in a laboratory setting.
Core Chemical Data
The Chemical Abstracts Service (CAS) number for 4-Amino-3-iodobenzoic acid is 2122-63-6 .[1][2][3][4][5] This unique identifier is crucial for unambiguous identification in chemical databases and regulatory submissions.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 4-Amino-3-iodobenzoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2122-63-6 | [1][2][3][4][5] |
| Molecular Formula | C7H6INO2 | [1][4][5] |
| Molecular Weight | 263.03 g/mol | [3][4][5] |
| IUPAC Name | 4-amino-3-iodobenzoic acid | [1][5] |
| InChI Key | FPLDDZRJTOXFCB-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)N | [5] |
| Purity | 98% (typical) | [4] |
Synthesis and Experimental Protocols
4-Amino-3-iodobenzoic acid is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules. One notable application is in solid-phase synthesis to generate indole derivatives.
Example Protocol: Solid-Phase Synthesis of a Resin-Bound Indole Carboxamide
This protocol details the initial steps for the generation of a resin-bound 3-[2-(acetylamino)ethyl]-2-iodo-1H-indole-5-carboxamide, starting from Polystyrene-Rink resin and 4-amino-3-iodobenzoic acid.[4]
Materials:
-
Polystyrene-Rink resin
-
4-Amino-3-iodobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Polystyrene-Rink resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amide Coupling: In a separate vessel, pre-activate 4-Amino-3-iodobenzoic acid with DIC and HOBt in DMF.
-
Add the activated acid solution to the deprotected resin and agitate at room temperature overnight to facilitate amide bond formation.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.
-
Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.
This procedure yields the 4-amino-3-iodobenzoic acid coupled to the solid support, ready for subsequent cyclization and derivatization steps to form the target indole structure.
Logical Workflow for Solid-Phase Synthesis
The following diagram illustrates the logical workflow for the initial steps of the solid-phase synthesis described above.
Caption: Workflow for coupling 4-Amino-3-iodobenzoic acid to a solid support.
Applications in Drug Discovery and Development
The structural motif of 4-Amino-3-iodobenzoic acid makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the amino, iodo, and carboxylic acid groups provides multiple reaction handles for diversification. The iodo group, in particular, is a versatile substituent that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates.
Safety Information
4-Amino-3-iodobenzoic acid is classified as a warning-level hazard.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. 4-Amino-3-iodobenzoic acid | 2122-63-6 [sigmaaldrich.com]
- 2. 4-Amino-3-Iodobenzoic AcidCAS #: 2122-63-6 [eforu-chemical.com]
- 3. 4-Amino-3-iodobenzoic acid - [sigmaaldrich.com]
- 4. 4-Amino-3-iodobenzoic acid , 98% , 2122-63-6 - CookeChem [cookechem.com]
- 5. 4-Amino-3-iodobenzoic Acid | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
